3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate
Overview
Description
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate is a compound with significant biochemical and pharmacological interest It is a derivative of histamine, featuring an imidazole ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate typically involves the reaction of β-alanine with histamine under controlled conditions. The process includes the following steps:
Condensation Reaction: β-Alanine reacts with histamine to form 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide.
Salt Formation: The resulting amide is then treated with trifluoroacetic acid to form the ditrifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the condensation reaction under controlled temperature and pressure.
Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amide group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted imidazole compounds.
Scientific Research Applications
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Histamine Receptors: Acts as an antagonist or agonist at histamine receptors, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
Antioxidant Activity: Scavenges reactive oxygen species, providing protective effects against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
β-Alanylhistamine dihydrochloride: Similar structure but different salt form.
Histamine Derivatives: Compounds with modifications on the imidazole ring or side chain.
Uniqueness
3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate is unique due to its specific trifluoroacetate salt form, which can influence its solubility, stability, and biological activity compared to other histamine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2C2HF3O2/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;2*3-2(4,5)1(6)7/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHHFINLFZZKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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